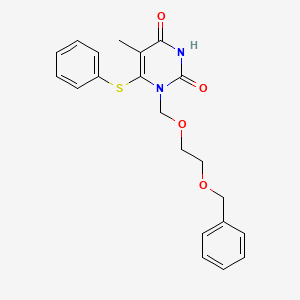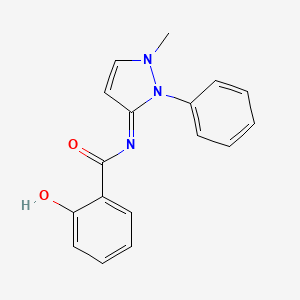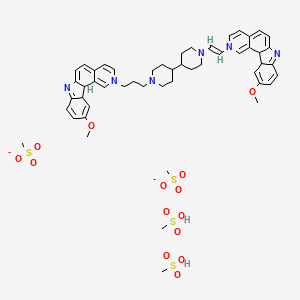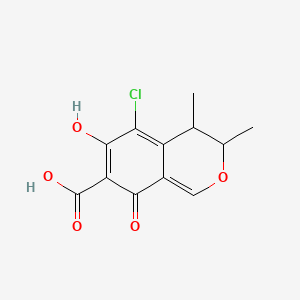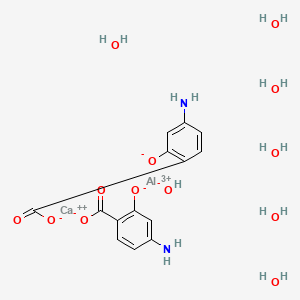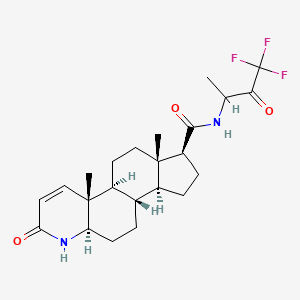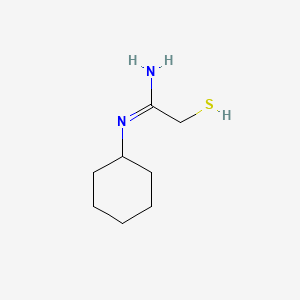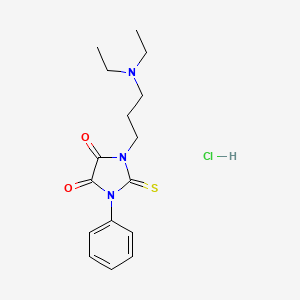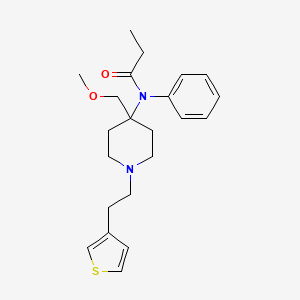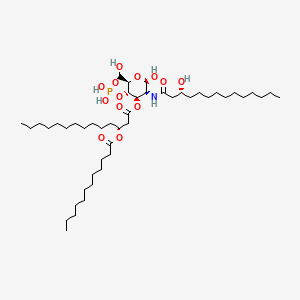
D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxododecyl)oxy)tetradecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxododecyl)oxy)tetradecanoate)” is a complex organic compound that belongs to the class of glucose derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation reactions. The starting material is often D-glucose, which undergoes a series of chemical transformations to introduce the desired functional groups.
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using silyl or acetal protecting groups to prevent unwanted reactions.
Introduction of Amino Group: The protected glucose is then subjected to a reaction with an appropriate amine to introduce the amino group at the 2-position.
Esterification: The hydroxyl groups are deprotected, and esterification reactions are carried out using fatty acid chlorides to introduce the tetradecanoate and dodecanoate groups.
Phosphorylation: The final step involves the phosphorylation of the 4-position hydroxyl group using a phosphorylating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, this compound may be used as a probe to study cellular processes involving glucose metabolism. Its modified structure can help elucidate the roles of specific functional groups in biological systems.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological molecules such as enzymes and receptors can be exploited for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, including surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in formulations and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: The parent compound, which lacks the additional functional groups.
2-Deoxy-D-Glucose: A derivative with a similar structure but without the ester and phosphate groups.
Glucose-6-Phosphate: A phosphorylated glucose derivative involved in metabolic pathways.
Uniqueness
The uniqueness of “D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxododecyl)oxy)tetradecanoate)” lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
117639-49-3 |
|---|---|
Molecular Formula |
C46H88NO13P |
Molecular Weight |
894.2 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-dodecanoyloxytetradecanoate |
InChI |
InChI=1S/C46H88NO13P/c1-4-7-10-13-16-19-22-25-28-31-37(49)34-40(50)47-43-45(44(60-61(54,55)56)39(36-48)58-46(43)53)59-42(52)35-38(32-29-26-23-20-17-14-11-8-5-2)57-41(51)33-30-27-24-21-18-15-12-9-6-3/h37-39,43-46,48-49,53H,4-36H2,1-3H3,(H,47,50)(H2,54,55,56)/t37-,38-,39-,43-,44-,45-,46-/m1/s1 |
InChI Key |
DAYAMTYNNZHCRO-QLUGXUNDSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



